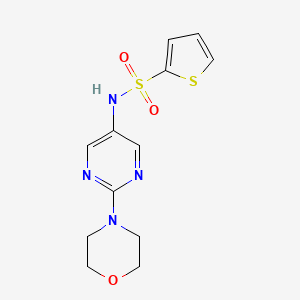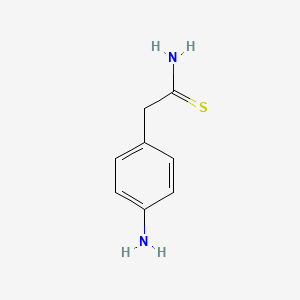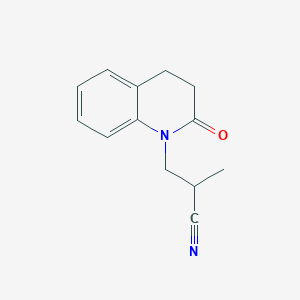
2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile
カタログ番号 B2420051
CAS番号:
1099685-16-1
分子量: 214.268
InChIキー: BPXNXGUXHBPAFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile” is a chemical compound with the CAS Number: 1099685-16-1. It has a molecular weight of 214.27 and its IUPAC name is 2-methyl-3-(2-oxo-3,4-dihydro-1(2H)-quinolinyl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10(8-14)9-15-12-5-3-2-4-11(12)6-7-13(15)16/h2-5,10H,6-7,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I have access to.科学的研究の応用
Hydrolysis and Chemical Modification
- X-ray diffraction analysis revealed that hydrolysis of certain propanenitriles, including structures related to 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile, results in specific acid products. Additionally, chemical modifications, such as methylation and hydration, impact the analgesic properties of these compounds, suggesting avenues for the development of analgesics with enhanced properties (Ukrainets, Taran, & Andreeva, 2016).
Synthesis and Cyclization
- The synthesis of tetrahydroquinolin-4-ones via Dieckmann cyclisation indicates the potential of 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile derivatives in forming complex molecular structures, which could be valuable in various chemical and pharmaceutical applications (Proctor, Ross, & Tapia, 1972).
Optical Properties and Solvatochromism
- Derivatives of 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile were investigated for their optical properties and solvatochromism, showing potential for applications in materials science, especially in fields requiring the manipulation of light and color (Levchenko et al., 2019).
Electronic Structure and NLO Properties
- A new derivative of heteroannulated chromone, synthesized from a compound structurally similar to 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile, was analyzed using Density Functional Theory (DFT), revealing insights into the electronic structure and nonlinear optical (NLO) properties. This indicates the potential of such compounds in the development of new materials with specific electronic or optical characteristics (Halim & Ibrahim, 2017).
Safety and Hazards
特性
IUPAC Name |
2-methyl-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(8-14)9-15-12-5-3-2-4-11(12)6-7-13(15)16/h2-5,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNXGUXHBPAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

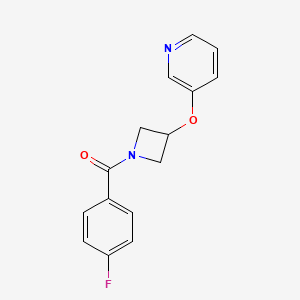
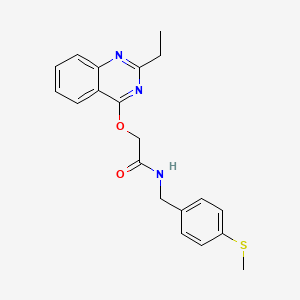
![9-((4-(thiophene-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419974.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)
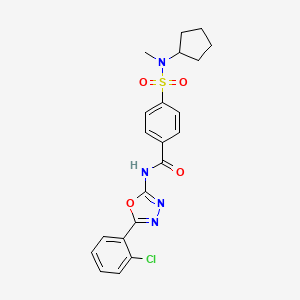
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)
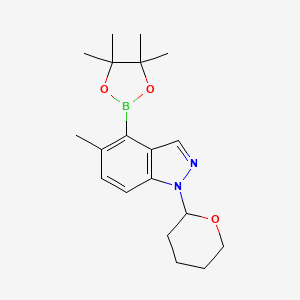


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)
